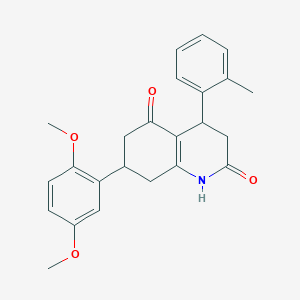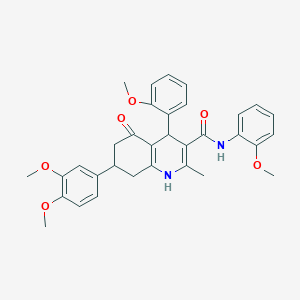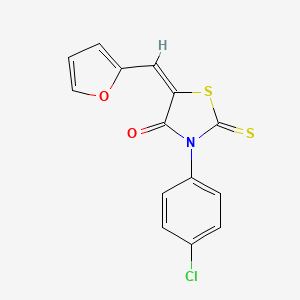![molecular formula C14H22N2O4S B4536944 N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4536944.png)
N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
Overview
Description
N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an ethoxypropyl group and a phenylsulfonylamino group, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the reaction of 3-ethoxypropylamine with a suitable sulfonyl chloride, such as phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another aprotic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Purification steps such as recrystallization or chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ethoxypropyl aldehyde or ethoxypropionic acid.
Reduction: Formation of the corresponding sulfide or thiol derivative.
Substitution: Formation of N-substituted amides or sulfonamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential inhibitor of specific enzymes.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The compound may interact with molecular targets such as dihydropteroate synthase, leading to the inhibition of folate production and subsequent bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]BUTANAMIDE: Similar structure with a butyl group instead of a propyl group.
N-(3-METHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-ETHOXYPROPYL)-3-[(TOLUENESULFONYL)AMINO]PROPANAMIDE: Similar structure with a toluenesulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-ethoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-2-20-12-6-10-15-14(17)9-11-16-21(18,19)13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFYFQZRCRBPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(2-Fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(propan-2-YL)prop-2-enamide](/img/structure/B4536880.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4536887.png)

![N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4536900.png)
![2-CHLORO-N-{9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B4536908.png)

![2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4536927.png)
![N-1,3-thiazol-2-yl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4536932.png)
![6-[5-(4-fluorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536935.png)
![N-(3-acetylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4536947.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4536952.png)
![5-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-ETHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4536954.png)
![4-benzyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4536957.png)
